![molecular formula C14H21N3O B13319765 4-[(Methylamino)methyl]-N-phenylpiperidine-1-carboxamide](/img/structure/B13319765.png)
4-[(Methylamino)methyl]-N-phenylpiperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(Methylamino)methyl]-N-phenylpiperidine-1-carboxamide is an organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structure, which includes a piperidine ring substituted with a phenyl group and a carboxamide group. Its molecular formula is C14H21N3O.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Methylamino)methyl]-N-phenylpiperidine-1-carboxamide typically involves the reaction of N-phenylpiperidine-1-carboxamide with methylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to ensure high yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to produce significant quantities of the compound, ensuring consistency and quality. The use of advanced equipment and technology in industrial settings allows for efficient production and minimizes the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
4-[(Methylamino)methyl]-N-phenylpiperidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Various reagents, including halogens and alkylating agents, are used under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions result in the formation of new compounds with different functional groups.
Scientific Research Applications
4-[(Methylamino)methyl]-N-phenylpiperidine-1-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its role as an analgesic or anesthetic.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 4-[(Methylamino)methyl]-N-phenylpiperidine-1-carboxamide involves its interaction with specific molecular targets in the body. The compound binds to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
4-[(Methylamino)methyl]-N-phenylpiperidine-1-carboxamide can be compared with other similar compounds, such as:
- 4-[(Methylamino)methyl]-N,N-dimethylaniline
- 2-Methoxy-5-[(phenylamino)methyl]phenol
- Methylamine
These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H21N3O |
|---|---|
Molecular Weight |
247.34 g/mol |
IUPAC Name |
4-(methylaminomethyl)-N-phenylpiperidine-1-carboxamide |
InChI |
InChI=1S/C14H21N3O/c1-15-11-12-7-9-17(10-8-12)14(18)16-13-5-3-2-4-6-13/h2-6,12,15H,7-11H2,1H3,(H,16,18) |
InChI Key |
ORIPTGMYEXGGGW-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1CCN(CC1)C(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


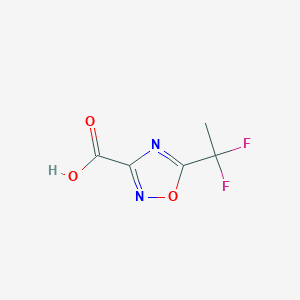
![Bicyclo[2.2.1]heptan-2-ylmethanethiol](/img/structure/B13319694.png)


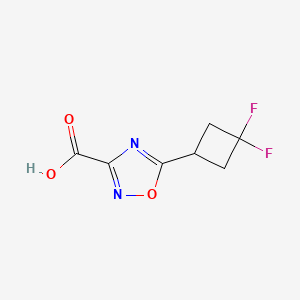
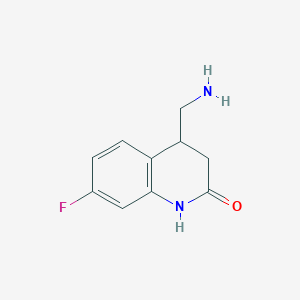
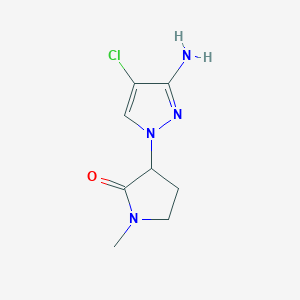
![Boronic acid, B-(5-fluoro[1,1'-biphenyl]-3-YL)-](/img/structure/B13319722.png)
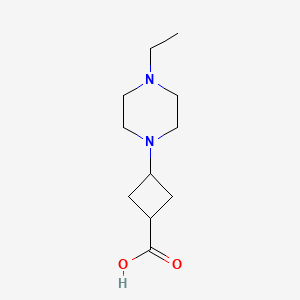

![Cyclopentyl-(3-ethyl-[1,2,4]oxadiazol-5-YL)-amine](/img/structure/B13319749.png)

![{2-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}methanamine](/img/structure/B13319778.png)

